N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that features a combination of sulfonamide, thiophene, and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide typically involves multiple steps:
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Formation of the Sulfonamide Intermediate: : The synthesis begins with the reaction of 4-aminophenethylamine with sulfonyl chloride to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
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Thiophene Carboxamide Formation: : The next step involves the acylation of thiophene-2-carboxylic acid with the sulfonamide intermediate. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent such as DMF (dimethylformamide).
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Oxazole Ring Formation: : The final step is the cyclization to form the oxazole ring. This can be done by treating the intermediate with a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents. Solvent recovery and recycling would also be implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro groups if present, converting them to amines.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
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Medicinal Chemistry: : It can be explored as a lead compound for developing drugs targeting specific enzymes or receptors due to its unique structural features.
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Biological Studies: : The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
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Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates or by binding to the active site. The thiophene and oxazole rings can enhance binding affinity and specificity through additional interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Thiophene-2-carboxamide: A compound with a similar thiophene ring structure.
Oxazole-4-carboxamide: A compound with a similar oxazole ring structure.
Uniqueness
N-(4-sulfamoylphenethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is unique due to the combination of these functional groups in a single molecule, which can result in unique biological activities and chemical properties not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c18-28(24,25)12-5-3-11(4-6-12)7-8-19-15(22)13-10-26-17(20-13)21-16(23)14-2-1-9-27-14/h1-6,9-10H,7-8H2,(H,19,22)(H2,18,24,25)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYAXLVIOBNLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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